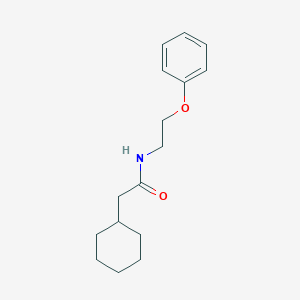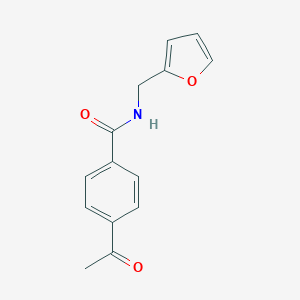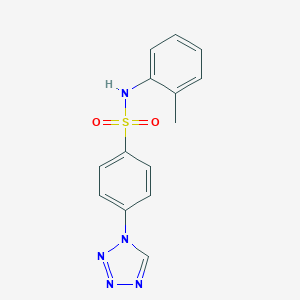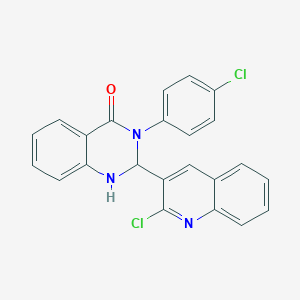![molecular formula C18H20N4O3S B299555 1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole](/img/structure/B299555.png)
1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Introduction of the Methylphenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a 4-methylphenyl group, often using a coupling reaction.
Attachment of the Trimethoxyphenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5-mercaptotetrazole: Similar structure but lacks the methyl and trimethoxyphenyl groups.
1-(4-Methylphenyl)-5-mercaptotetrazole: Similar structure but lacks the trimethoxyphenyl group.
1-(3,4,5-Trimethoxyphenyl)-5-mercaptotetrazole: Similar structure but lacks the methylphenyl group.
Uniqueness
1-(4-methylphenyl)-5-[(3,4,5-trimethoxybenzyl)sulfanyl]-1H-tetraazole is unique due to the presence of both the 4-methylphenyl and 3,4,5-trimethoxyphenylmethylsulfanyl groups. These groups can impart specific chemical and biological properties, making the compound potentially useful in a wide range of applications.
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole |
InChI |
InChI=1S/C18H20N4O3S/c1-12-5-7-14(8-6-12)22-18(19-20-21-22)26-11-13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3 |
InChI Key |
ZCOHOUIKFBCXOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)
![2-[(3-Amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B299478.png)




![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)
![3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299494.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
